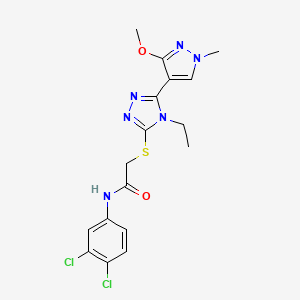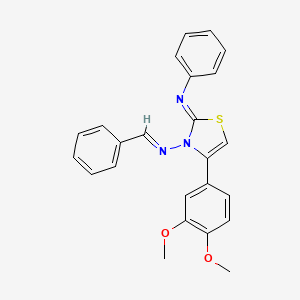
(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic organic compound belonging to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a thiazole ring substituted with benzylidene and dimethoxyphenyl groups, which may contribute to its unique chemical and biological properties.
科学的研究の応用
Rhenium and Technetium Complexes
- A study by Huy et al. (2008) focused on the reaction of N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides with functionalized amines, resulting in the formation of novel tridentate ligands. These ligands were used to synthesize oxorhenium(V) and oxotechnetium(V) complexes, characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in coordination chemistry (Huy et al., 2008).
Fluorescence Tagging Reagents
- Toyo’oka et al. (1991) developed new 2,1,3-benzoxadiazole amine reagents as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. These reagents reacted with carboxylic acids at room temperature to produce fluorescent adducts, useful in analytical chemistry (Toyo’oka et al., 1991).
Novel Half-Cut Cruciform for Security Ink
- Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, which exhibits morphology-dependent fluorochromism. This property makes it suitable for security ink applications without the need for covering reagents (Lu & Xia, 2016).
Synthesis of Enaminones and Azolopyrimidines
- Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various derivatives, including enaminones and azolopyrimidines. This process demonstrates the versatility of thiazolidinones in heterocyclic synthesis (Behbehani & Ibrahim, 2012).
Anticancer Activity of Schiff Bases
- Naskar et al. (2015) studied the synthesis and anticancer activity of N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives (Schiff bases). These compounds showed significant anticancer activity in animal models, indicating their potential as anticancer agents (Naskar et al., 2015).
Crosslinked Polyimides
- Zhang et al. (2014) synthesized a main-chain type polybenzoxazine with amic acid and benzoxazine groups. This polymer showed potential for high-performance applications due to its crosslinking properties (Zhang et al., 2014).
Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines
- Mariappan et al. (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach with a broad scope of substrates indicated potential applications in medicinal chemistry (Mariappan et al., 2016).
Incorporation of N-Phenyl in Poly(benzimidazole imide)s
- Qian et al. (2021) synthesized N-phenyl-poly(benzimidazole imide) which addressed issues like high H2O-absorption and increased optical transparency. This has implications in materials science for developing advanced polymers (Qian et al., 2021).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Substitution Reactions: The thiazole ring is then functionalized with benzylidene and dimethoxyphenyl groups through nucleophilic substitution reactions.
Imine Formation: The final step involves the condensation of the thiazole derivative with aniline to form the imine linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its antimicrobial and anticancer properties.
- Potential use as a pharmacophore in drug design.
Industry:
- May be used in the development of new materials with specific electronic or optical properties.
- Potential applications in the synthesis of dyes and pigments.
作用機序
The biological activity of (2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is likely due to its ability to interact with various molecular targets. The compound may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.
Benzylidene Derivatives: Compounds such as benzylideneacetone.
Dimethoxyphenyl Derivatives: Compounds like 3,4-dimethoxybenzaldehyde.
Uniqueness:
- The combination of the thiazole ring with benzylidene and dimethoxyphenyl groups is unique and may confer distinct biological activities.
- The imine linkage adds another layer of complexity, potentially affecting the compound’s reactivity and interaction with biological targets.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields
特性
IUPAC Name |
(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIUIPMEKCWHI-ABFOUXCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)
![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)
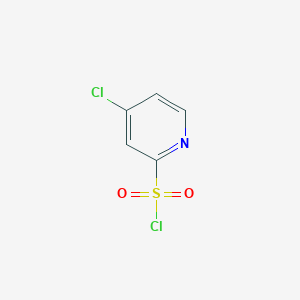
![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)
![N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2835775.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)
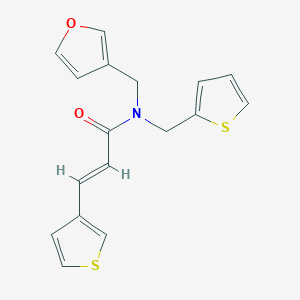
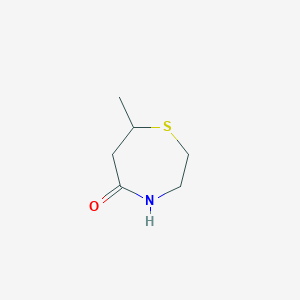
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)
